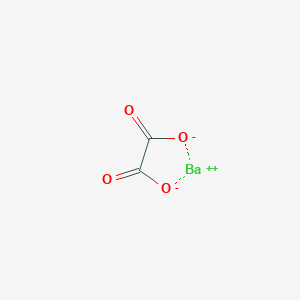
barium(2+);oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);oxalate, also known as barium oxalate, is a chemical compound with the formula BaC₂O₄. It consists of barium cations (Ba²⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white, odorless powder and is known for its use in pyrotechnics to produce a green flame .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium oxalate can be synthesized through the reaction of barium chloride (BaCl₂) with oxalic acid (H₂C₂O₄). The reaction is as follows: [ \text{BaCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaC}_2\text{O}_4 \downarrow + 2 \text{HCl} ] This reaction typically occurs at room temperature, and the barium oxalate precipitates out as a white solid .
Industrial Production Methods: In industrial settings, barium oxalate is often produced by reacting soluble barium salts (such as barium chloride, barium nitrate, or barium acetate) with soluble oxalates (such as sodium oxalate, potassium oxalate, or ammonium oxalate). The reaction is carried out at temperatures between 20-50°C for 2-24 hours, followed by filtration, washing, and drying to obtain the barium oxalate hydrate microcrystals .
Chemical Reactions Analysis
Types of Reactions: Barium oxalate undergoes several types of chemical reactions, including:
Decomposition: When heated, barium oxalate decomposes to form barium carbonate (BaCO₃) and carbon monoxide (CO) or carbon dioxide (CO₂). [ \text{BaC}_2\text{O}_4 \rightarrow \text{BaCO}_3 + \text{CO} ] [ \text{BaC}_2\text{O}_4 \rightarrow \text{BaCO}_3 + \text{CO}_2 ]
Reaction with Acids: Barium oxalate reacts with strong acids to form soluble barium salts and oxalic acid. [ \text{BaC}_2\text{O}_4 + 2 \text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{C}_2\text{O}_4 ]
Common Reagents and Conditions:
Strong Acids: Hydrochloric acid (HCl) is commonly used to react with barium oxalate.
Heat: Decomposition reactions typically occur at elevated temperatures (above 230°C).
Major Products:
Barium Carbonate (BaCO₃): Formed during the thermal decomposition of barium oxalate.
Soluble Barium Salts: Formed when barium oxalate reacts with strong acids.
Scientific Research Applications
Barium oxalate has several scientific research applications, including:
Pyrotechnics: It is used as a green pyrotechnic colorant in specialized compositions containing magnesium metal powder.
Material Science: Barium oxalate is used to prepare barium titanyl oxalate, which is a precursor to barium titanate (BaTiO₃).
Biomedical Research: Barium titanate nanoparticles, derived from barium oxalate, have been studied for their potential use in anti-cancer treatments.
Mechanism of Action
Barium oxalate can be compared with other metal oxalates, such as calcium oxalate (CaC₂O₄) and magnesium oxalate (MgC₂O₄). These compounds share similar properties, such as low solubility in water and the ability to form hydrates. barium oxalate is unique in its use as a green pyrotechnic colorant and its role as a precursor to barium titanate .
Comparison with Similar Compounds
- Calcium Oxalate (CaC₂O₄)
- Magnesium Oxalate (MgC₂O₄)
- Strontium Oxalate (SrC₂O₄)
Barium oxalate’s unique properties and applications make it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C2BaO4 |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
barium(2+);oxalate |
InChI |
InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI Key |
GXUARMXARIJAFV-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















